
2-Chloropyridine-3-sulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropyridine-3-sulfinic acid is a chemical compound that belongs to the class of sulfinic acids It is derived from pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
2-Chloropyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides
Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. The diazotation method is commonly used in industrial settings due to its efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
2-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is pyridine-3-sulfonic acid.
Reduction: The major products include pyridine-3-thiol and pyridine-3-sulfide.
Substitution: The products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.
科学的研究の応用
2-Chloropyridine-3-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloropyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of different derivatives with distinct biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications in agrochemicals and pharmaceuticals.
4-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-Chloropyridine-3-sulfinic acid is unique due to the presence of both a sulfinic acid group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. The sulfinic acid group enhances its nucleophilicity, while the chlorine atom provides a site for substitution reactions, allowing for the synthesis of a wide range of derivatives.
特性
分子式 |
C5H4ClNO2S |
|---|---|
分子量 |
177.61 g/mol |
IUPAC名 |
2-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9) |
InChIキー |
BNNXZRWFNRHDGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


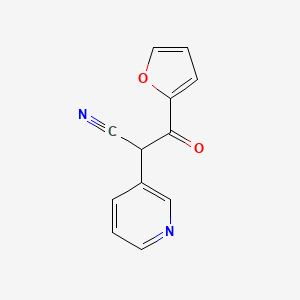
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
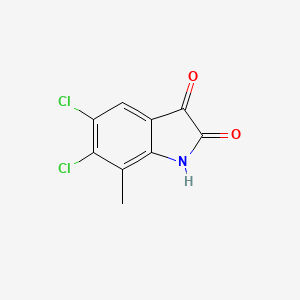
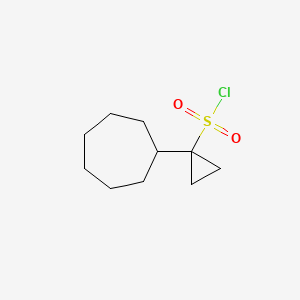


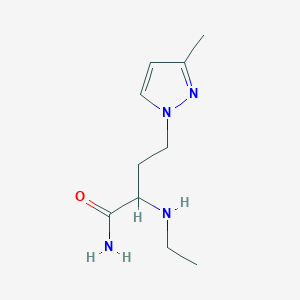

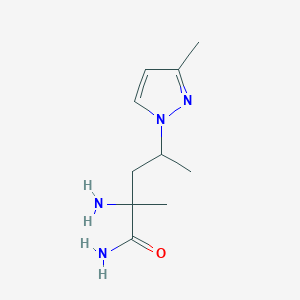
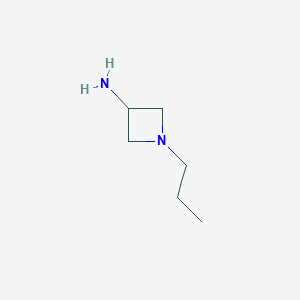
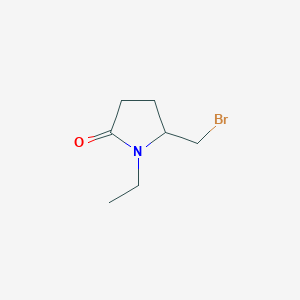
![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


